

# BAY-1816032: A Technical Guide to its Impact on Chromosome Segregation

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## Compound of Interest

Compound Name: BAY-1816032

Cat. No.: B605927

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## Abstract

**BAY-1816032** is a potent and highly selective inhibitor of the mitotic kinase BUB1 (budding uninhibited by benzimidazoles 1). The catalytic activity of BUB1 is crucial for proper chromosome segregation during mitosis, specifically in chromosome arm resolution and the correct positioning of the chromosomal passenger complex (CPC) to resolve spindle attachment errors. Inhibition of BUB1's kinase function by **BAY-1816032** disrupts these processes, leading to chromosome mis-segregation and mitotic delay. This technical guide provides an in-depth overview of the mechanism of action of **BAY-1816032**, its impact on chromosome segregation, and its potential as a sensitizing agent in cancer therapy, particularly in combination with taxanes, ATR inhibitors, and PARP inhibitors.

## Introduction to BUB1 and its Role in Mitosis

The spindle assembly checkpoint (SAC) is a critical surveillance mechanism that ensures the fidelity of chromosome segregation by delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle. BUB1 is a serine/threonine kinase that plays a dual role in this process. While its non-catalytic functions are essential for SAC activation, its kinase activity is primarily required for the resolution of chromosome arm cohesion and the correction of improper microtubule-kinetochore attachments. Specifically, BUB1 kinase activity is responsible for the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a key event in the localization of the CPC.

## BAY-1816032: A Selective BUB1 Kinase Inhibitor

**BAY-1816032** is a first-in-class, orally bioavailable small molecule inhibitor of BUB1 kinase. It exhibits high potency and a long target residence time, making it a valuable tool for studying the catalytic function of BUB1 and a promising candidate for clinical development.

### Biochemical Profile

The biochemical potency and selectivity of **BAY-1816032** have been extensively characterized.

Parameter	Value	Reference
BUB1 Enzymatic IC50	7 nM	
Recombinant Human BUB1 IC50	6.1 nM	
H2A-pT120 Inhibition IC50 (HeLa cells)	29 nM	
Target Residence Time	87 min	
Kinase Selectivity	High selectivity against a panel of 395 kinases	

### Cellular Effects

In cellular assays, **BAY-1816032** treatment leads to a distinct set of mitotic defects.

Cellular Effect	Observation	Reference
Inhibition of H2A-pT120	Abrogation of nocodazole-induced phosphorylation	
Chromosome Segregation	Induction of lagging chromosomes	
Mitotic Progression	Mitotic delay	
Cell Proliferation (single agent)	Median IC50 of 1.4 $\mu$ M across various tumor cell lines	

## Mechanism of Action: Inducing Chromosome Mis-segregation

The primary mechanism by which **BAY-1816032** impacts chromosome segregation is through the direct inhibition of BUB1's catalytic activity. This inhibition disrupts the downstream signaling cascade that ensures proper chromosome alignment and separation.

- To cite this document: BenchChem. [BAY-1816032: A Technical Guide to its Impact on Chromosome Segregation]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605927#bay-1816032-s-impact-on-chromosome-segregation\]](https://www.benchchem.com/product/b605927#bay-1816032-s-impact-on-chromosome-segregation)

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